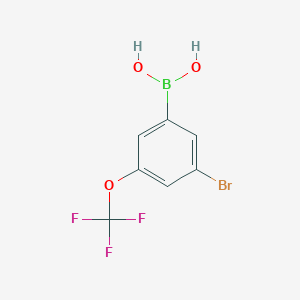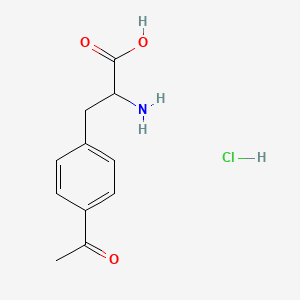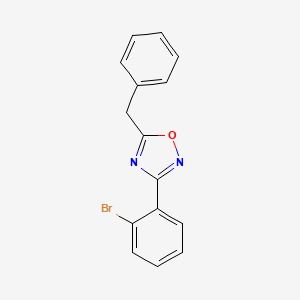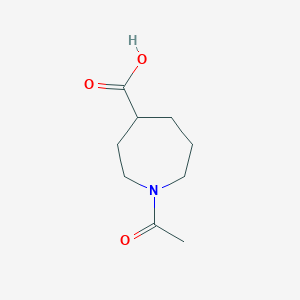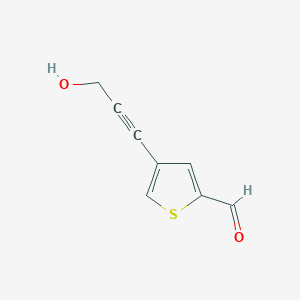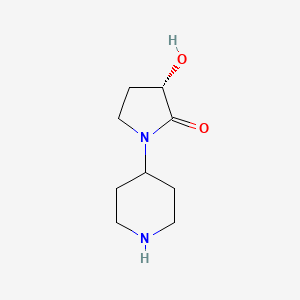![molecular formula C13H18N2O4S B1372578 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid CAS No. 1042613-44-4](/img/structure/B1372578.png)
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid is a chemical compound with the molecular formula C13H18N2O4S It is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and a sulfonyl group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid typically involves the reaction of 3-methylphenylpiperazine with a sulfonylating agent followed by the introduction of the acetic acid moiety. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine to form the sulfonylated intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
科学研究应用
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
相似化合物的比较
Similar Compounds
- 2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}acetic acid
- 2-{[4-(3-Fluorophenyl)piperazin-1-yl]sulfonyl}acetic acid
- 2-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}acetic acid
Uniqueness
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid is unique due to the presence of the 3-methylphenyl group, which can influence its binding properties and biological activity. The methyl group can enhance lipophilicity and potentially improve the compound’s ability to cross biological membranes.
属性
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-11-3-2-4-12(9-11)14-5-7-15(8-6-14)20(18,19)10-13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBGXTAUGOMCRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
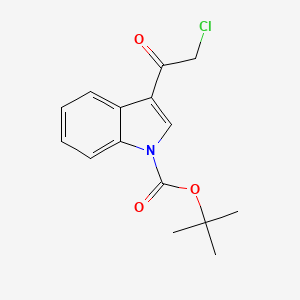
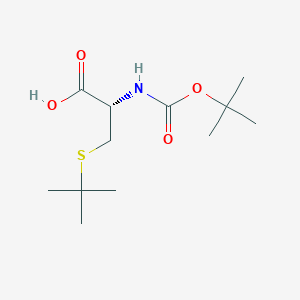
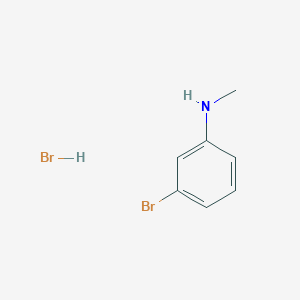
![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)
